molecular formula C12H8BrNO B8623530 6-(4-Bromophenyl)nicotinaldehyde

6-(4-Bromophenyl)nicotinaldehyde

Cat. No.: B8623530
M. Wt: 262.10 g/mol
InChI Key: DCKJFIPGNBMQKT-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)nicotinaldehyde (CAS: 113744-39-1) is a pyridine derivative with the molecular formula C₁₂H₈BrNO and a molar mass of 262.1 g/mol . The compound features a pyridine ring substituted with a 4-bromophenyl group at the 6-position and an aldehyde functional group at the 3-position. This structure confers unique electronic and steric properties, making it valuable in organic synthesis and materials science. For example, it serves as a precursor in the construction of hydrogen-bonded organic frameworks (HOFs), such as HOF-TAM-PNA, which exhibits a high Brunauer-Emmett-Teller (BET) surface area of 2008 m²/g due to enhanced hydrogen bonding and structural rigidity .

Properties

Molecular Formula

C12H8BrNO

Molecular Weight

262.10 g/mol

IUPAC Name

6-(4-bromophenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H8BrNO/c13-11-4-2-10(3-5-11)12-6-1-9(8-15)7-14-12/h1-8H

InChI Key

DCKJFIPGNBMQKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C=O)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomerism: Positional Effects of Bromophenyl Substitution

  • 6-(2-Bromophenyl)nicotinaldehyde (CAS: 898404-58-5): This isomer differs in the position of the bromophenyl group (2- vs. 4-substitution on the phenyl ring).

Substituent Variation on the Pyridine Ring

  • 6-Bromo-4-methylnicotinaldehyde (CAS: 926294-07-7, C₇H₆BrNO): The replacement of the bromophenyl group with a bromo and methyl group at the 6- and 4-positions of the pyridine ring, respectively, simplifies the structure but reduces conjugation. This compound is primarily used as an intermediate in pharmaceutical synthesis, though its applications are less diverse compared to 6-(4-Bromophenyl)nicotinaldehyde .
  • 6-(4-Methylphenoxy)nicotinaldehyde: Substitution with a methylphenoxy group instead of bromophenyl alters electronic properties (electron-donating vs. electron-withdrawing effects). This derivative is utilized in medicinal chemistry for synthesizing kinase inhibitors, highlighting how substituent choice tailors bioactivity .

Functional Group Impact in Material Science

  • 6-(4-Formylphenyl)nicotinaldehyde (PNA) :
    Used in HOF-TAM-PNA , this compound replaces bromine with a formyl group, enhancing hydrogen-bonding interactions. The resulting framework achieves a BET surface area of 2008 m²/g , outperforming analogues with smaller substituents . In contrast, the bromine atom in this compound may offer heavier halogen bonding, though this remains unexplored in HOFs.

Radiochemistry and Isotopic Labeling

  • [18F]Fluoronicotinaldehyde: Fluorine-18 labeling of nicotinaldehyde derivatives (e.g., 6-[18F]fluoronicotinaldehyde) enables positron emission tomography (PET) imaging applications. The radiochemical synthesis achieves 50 ± 9% yield in 30 minutes via "Radio-Fluori" technology . Bromine’s larger atomic radius and lower electronegativity compared to fluorine limit isotopic labeling utility but may enhance stability in non-radioactive applications.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Key Applications Reference
This compound C₁₂H₈BrNO 4-Bromophenyl, aldehyde HOFs, organic synthesis
6-(2-Bromophenyl)nicotinaldehyde C₁₂H₈BrNO 2-Bromophenyl, aldehyde Synthetic intermediate
6-Bromo-4-methylnicotinaldehyde C₇H₆BrNO Bromo, methyl Pharmaceutical intermediate
6-(4-Methylphenoxy)nicotinaldehyde C₁₃H₁₂NO₂ 4-Methylphenoxy, aldehyde Kinase inhibitor synthesis
[18F]Fluoronicotinaldehyde C₆H₄FNO Fluorine-18, aldehyde PET imaging probes

Table 2: Material Properties in HOFs

Compound BET Surface Area (m²/g) Key Interactions Reference
6-(4-Formylphenyl)nicotinaldehyde 2008 C–H···N hydrogen bonds
This compound Not reported Potential halogen bonding

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